molecular formula C19H20FN3 B1663347 フルペラピン CAS No. 67121-76-0

フルペラピン

カタログ番号: B1663347
CAS番号: 67121-76-0
分子量: 309.4 g/mol
InChIキー: OBWGMKKHCLHVIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Profile

Fluperlapine exhibits a unique pharmacological profile characterized by its binding affinity to various neurotransmitter receptors. The following table summarizes its receptor binding affinities:

Receptor K_i (nM)
5-HT 2A7.9
5-HT 2C18.2
5-HT 629
5-HT 74.6
M 18.8
M 271
M 341
M 414
D 185
D 2316.2
D 3254.7
D 421

This binding profile indicates that fluperlapine has a relatively high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT7 receptors, which are implicated in mood regulation and psychotic symptoms.

Schizophrenia

Fluperlapine has been primarily studied for its effectiveness in treating schizophrenia. In a multicenter trial involving 104 patients , it was found that 66% showed significant improvement in symptoms after being treated with daily doses ranging from 200 to 400 mg over six weeks. The study reported a rapid onset of action, with a 25% improvement observed within the first five days of treatment .

Psychosis Associated with Parkinson's Disease

The compound has also shown efficacy in managing psychosis associated with Parkinson's disease. Its unique profile suggests it may induce fewer extrapyramidal side effects compared to traditional neuroleptics, making it suitable for patients who are particularly vulnerable to such adverse effects .

Case Studies and Research Findings

  • Open Phase II Study : A study involving 28 acute psychotic patients revealed that fluperlapine provided a fast-acting antipsychotic effect with minimal adverse effects and no extrapyramidal symptoms during a treatment period of 26 days at an average dosage of 300 mg per day .
  • EEG Studies : Investigations into the effects of fluperlapine on electroencephalograms (EEGs) indicated an increase in slow wave activity and a decrease in fast wave activity among treated patients, suggesting alterations in cortical excitability linked to its therapeutic effects .
  • Safety Profile : While fluperlapine is generally well-tolerated, there have been reports of mild to moderate fatigue as the most common side effect, along with dizziness and dry mouth in some cases. Importantly, no significant drug-induced Parkinsonism was observed during clinical trials .

生化学分析

Biochemical Properties

Fluperlapine and clozapine have shown the most pronounced anticholinergic effects. Fluperlapine was equipotent with clozapine in displacing [3H]-QNB from muscarinic receptors of the calf cerebral cortex . It has been found to interact with cholinergic and noradrenergic systems .

Cellular Effects

Fluperlapine’s effects on cellular function are primarily related to its interactions with cholinergic and noradrenergic systems. It has been found to have a significant impact on these systems, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fluperlapine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has a marked affinity for α1-adrenoceptors but a negligible affinity for α2-adrenoceptors .

Temporal Effects in Laboratory Settings

Fluperlapine’s effects on cellular function have been observed over time in laboratory settings. It has been found to be an inhibitor of the reuptake of NA .

Dosage Effects in Animal Models

The effects of Fluperlapine vary with different dosages in animal models. It has been found to be as effective as imipramine in antagonizing tetrabenazine-induced ptosis in the rat .

Metabolic Pathways

Fluperlapine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to have effects on metabolic flux and metabolite levels .

準備方法

フルペラピンは、ジベンゾ[b,e]アゼピンコア構造の形成を含む一連の化学反応によって合成できます。合成経路は通常、以下のステップを含みます。

フルペラピンの工業生産方法は、これらの合成ステップを拡大し、最終製品の純度と収率を確保することを含みます。温度、圧力、触媒の使用などの反応条件は、効率的な生産を達成するために最適化されます。

化学反応の分析

フルペラピンは、以下を含む様々な化学反応を起こします。

    酸化: フルペラピンは、特定の条件下で酸化して対応する酸化生成物を形成できます。

    還元: 還元反応は、フルペラピンに存在する官能基を修飾するために実施できます。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための様々な求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬および条件によって異なります。

科学研究への応用

生物活性

Fluperlapine, a dibenzodiazepine derivative, is primarily recognized for its application as an antipsychotic medication. Its biological activity encompasses various pharmacological effects, mechanisms of action, and associated clinical outcomes, particularly in the treatment of schizophrenia. This article consolidates findings from diverse studies to provide a comprehensive overview of the biological activity of fluperlapine.

Fluperlapine acts on multiple neurotransmitter systems, particularly dopamine and serotonin receptors. Its affinity for these receptors contributes to its antipsychotic properties. Notably, fluperlapine is structurally related to clozapine but exhibits distinct metabolic pathways and side effect profiles.

Key Mechanisms:

  • Dopamine Receptor Antagonism : Fluperlapine primarily antagonizes D2 dopamine receptors, which is crucial for its efficacy in managing psychotic symptoms.
  • Serotonin Receptor Modulation : It also interacts with 5-HT2A receptors, potentially mitigating some side effects associated with dopamine antagonism.

Pharmacokinetics and Metabolism

Fluperlapine undergoes extensive metabolism in the liver, predominantly via cytochrome P450 enzymes. The major metabolite, 7-hydroxyfluperlapine, is noted for its reactive properties and potential to covalently bind to proteins, which may contribute to adverse effects like agranulocytosis seen with clozapine .

Table 1: Pharmacokinetic Properties of Fluperlapine

PropertyValue
Half-lifeApproximately 12 hours
Peak Plasma Concentration2-4 hours post-administration
Major Metabolite7-hydroxyfluperlapine

Clinical Efficacy

Fluperlapine has been evaluated in various clinical trials. A multicenter trial involving 104 patients demonstrated that approximately 66% experienced significant improvement in symptoms after treatment with fluperlapine at doses ranging from 200 to 400 mg daily . The onset of action was rapid, with notable improvements observed within five days.

Case Study Summary

  • Study Design : Open-label trial over six weeks.
  • Patient Population : Medium to severe acute or relapsed schizophrenia.
  • Results :
    • Responder rate: 80%
    • Common side effects included fatigue (25%) and dizziness (10%).
    • No significant drug-induced Parkinsonism was reported.

Electroencephalographic (EEG) Effects

Research indicates that fluperlapine influences EEG patterns in patients with schizophrenia. An open study showed that fluperlapine administration resulted in increased slow wave activity and decreased alpha activity on EEG readings. This suggests that the drug may have a profound impact on brain electrical activity associated with psychotic states .

Table 2: EEG Changes Associated with Fluperlapine Treatment

EEG VariableChange Observed
Slow WavesIncreased
Alpha ActivityDecreased
Beta ActivityTendency to Decrease

Adverse Effects and Safety Profile

While fluperlapine is generally well-tolerated, it is not without risks. The potential for agranulocytosis—similar to that seen with clozapine—has raised concerns regarding its safety profile. In one case study, a patient developed agranulocytosis after starting treatment, which resolved upon discontinuation of the drug .

Common Adverse Effects:

  • Fatigue
  • Dizziness
  • Dry mouth
  • Tremors

特性

IUPAC Name

3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWGMKKHCLHVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046123
Record name Fluperlapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67121-76-0
Record name Fluperlapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67121-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluperlapine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067121760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluperlapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPERLAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG253M961
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluperlapine
Reactant of Route 2
Fluperlapine
Reactant of Route 3
Fluperlapine
Reactant of Route 4
Reactant of Route 4
Fluperlapine
Reactant of Route 5
Reactant of Route 5
Fluperlapine
Reactant of Route 6
Fluperlapine
Customer
Q & A

Q1: How does Fluperlapine interact with the dopaminergic system?

A1: Fluperlapine demonstrates a unique interaction with the dopaminergic system. While it exhibits a lower binding affinity for dopamine D2 receptors compared to typical antipsychotics like haloperidol , it effectively enhances dopamine turnover in the striatum . This suggests a potential involvement with other dopaminergic mechanisms beyond direct D2 receptor antagonism.

Q2: What is the role of serotonin receptors in Fluperlapine's action?

A2: Research highlights Fluperlapine's significant affinity for serotonin receptors, particularly 5-HT2 and 5-HT6 subtypes , . Notably, its higher affinity for 5-HT2 receptors compared to dopamine D2 receptors is a hallmark of atypical antipsychotics and might contribute to its reduced extrapyramidal side effects compared to typical antipsychotics .

Q3: Does Fluperlapine influence dopamine release in the brain?

A3: Microdialysis studies in freely moving rats reveal that Fluperlapine, similar to clozapine, increases the release of dopamine and its metabolites in both the striatum and prefrontal cortex . This effect appears to be mediated, at least in part, through D1 receptors .

Q4: What is the molecular formula and weight of Fluperlapine?

A4: The molecular formula of Fluperlapine is C19H21FN2 and its molecular weight is 312.39 g/mol.

Q5: Is there any spectroscopic data available for Fluperlapine?

A6: While the provided abstracts do not specify detailed spectroscopic data, research suggests that techniques like mass spectrometry and NMR spectroscopy have been employed to characterize Fluperlapine and its metabolites , .

Q6: How is Fluperlapine metabolized in the body?

A7: Studies indicate that Fluperlapine undergoes extensive metabolism, primarily through oxidation, with 7-hydroxyfluperlapine identified as a major metabolite . Both cytochrome P450 enzymes and flavin-dependent monooxygenases contribute to its metabolism .

Q7: Does the route of administration influence Fluperlapine's absorption and metabolism?

A8: Research in rats revealed that the route of administration (diet vs. gavage) impacts Fluperlapine's pharmacokinetic profile . Despite similar overall absorption, the peak concentration of radioactivity was achieved earlier and at a higher level with gavage compared to dietary administration. This difference in exposure to the parent drug and its metabolites might contribute to varying toxicological findings observed between the two routes .

Q8: What is the role of cytochrome P450 2D6 in Fluperlapine metabolism?

A9: In vitro studies demonstrate that Fluperlapine is metabolized by cytochrome P450 2D6 (CYP2D6), a polymorphic enzyme in humans . This suggests that interindividual variability in CYP2D6 activity could contribute to the observed variability in Fluperlapine kinetics.

Q9: What is known about the toxicity profile of Fluperlapine?

A10: Research indicates that Fluperlapine, like its structural analog clozapine, carries a risk of agranulocytosis , . Studies point towards the potential involvement of a reactive iminoquinone metabolite in this adverse effect, similar to the mechanism proposed for clozapine-induced agranulocytosis .

Q10: Are there any studies investigating the oxidative potential of Fluperlapine?

A11: While some studies suggest Fluperlapine might be less susceptible to peroxidase-mediated oxidation compared to clozapine , further research is needed to fully elucidate its oxidative potential and its link to potential hematological side effects.

Q11: Does Fluperlapine offer any advantages over typical antipsychotics?

A13: Clinical observations suggest that Fluperlapine may have a lower propensity to induce extrapyramidal side effects compared to typical antipsychotics like haloperidol . This advantage is often attributed to its atypical pharmacological profile, particularly its higher affinity for 5-HT2 receptors over D2 receptors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。